N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide
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Overview
Description
“N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide”, also known as HMTBa, is a sulfur-containing compound. It is structurally related to the amino acid methionine by replacement of the amine with a hydroxy group .
Synthesis Analysis
The compound is produced commercially in racemic form from acrolein by conjugate addition of methanethiol followed by formation and hydrolysis of a cyanohydrin .Molecular Structure Analysis
The molecular formula of the compound is C15H19N3O2S. It is structurally related to the amino acid methionine by replacement of the amine with a hydroxy group .Chemical Reactions Analysis
The biological utilization of HMTBa relies on its conversion to L-Met . In nature, the compound is also an intermediate in the biosynthesis of 3-dimethylsulfoniopropionate, precursor to natural dimethyl sulfide .Physical And Chemical Properties Analysis
The molecular weight of the compound is 305.4. The compound is a white solid .Scientific Research Applications
- Application : It has been used to synthesize materials such as hydrophobic polyurethane sponges and polyacrylamide-grafted chitosan nanoparticles . For instance, it plays a crucial role in creating polyacrylamide-grafted chitosan nanoparticles by copolymerizing acrylamide and chitosan nanoparticles under ultraviolet irradiation.
Photo-initiator in Polymerization
Tricarbonyl Compound Synthesis
Mechanism of Action
Future Directions
HMTBa has received significant attention in the scientific community due to its unique properties and potential applications in multiple fields. It is widely used in poultry nutrition as a synthetic source of dietary methionine . Future research may focus on its potential applications in other fields.
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(16,3-6-17-2)8-14-10(15)9-7-12-4-5-13-9/h4-5,7,16H,3,6,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJVAGHPDDPRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=NC=CN=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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